Cas no 173898-21-0 ((R)-4-(1-Aminoethyl)benzamide)

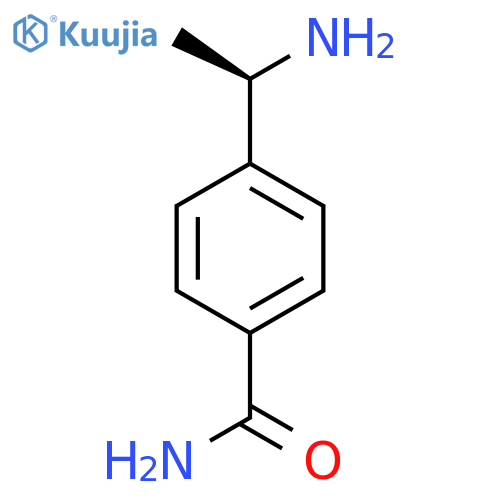

(R)-4-(1-Aminoethyl)benzamide structure

商品名:(R)-4-(1-Aminoethyl)benzamide

CAS番号:173898-21-0

MF:C9H12N2O

メガワット:164.204381942749

MDL:MFCD11042396

CID:135763

PubChem ID:28286802

(R)-4-(1-Aminoethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- (R)-4-(1-Aminoethyl)benzamide

- 4-[(1R)-1-aminoethyl]benzamide

- Benzamide, 4-(1-aminoethyl)-, (R)-

- BENZAMIDE, 4-(1-AMINOETHYL)-, (R)- (9CI)

- Benzamide,4-(1-aminoethyl)-,(R)

- DTXSID60651219

- Benzamide,4-(1-aminoethyl)-,(R)-

- 173898-21-0

- SCHEMBL12052082

- A881730

- MFCD11042396

- BS-21733

- AKOS006307819

-

- MDL: MFCD11042396

- インチ: 1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1

- InChIKey: PXJMJWOLRCACSF-ZCFIWIBFSA-N

- ほほえんだ: O=C(C1C=CC(=CC=1)[C@@H](C)N)N

計算された属性

- せいみつぶんしりょう: 164.09500

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 69.1Ų

じっけんとくせい

- 密度みつど: 1.129

- ふってん: 326.759 °C at 760 mmHg

- フラッシュポイント: 151.419 °C

- PSA: 69.11000

- LogP: 2.20580

(R)-4-(1-Aminoethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019143535-1g |

(R)-4-(1-Aminoethyl)benzamide |

173898-21-0 | 95% | 1g |

1,414.00 USD | 2021-06-16 | |

| eNovation Chemicals LLC | Y0991210-5g |

(R)-4-(1-Aminoethyl)benzamide HCl salt |

173898-21-0 | 95% | 5g |

$2000 | 2024-08-02 | |

| Crysdot LLC | CD12132902-1g |

(R)-4-(1-Aminoethyl)benzamide |

173898-21-0 | 95+% | 1g |

$465 | 2024-07-24 | |

| eNovation Chemicals LLC | Y0991210-5g |

(R)-4-(1-aminoethyl)benzamide |

173898-21-0 | 95% | 5g |

$2000 | 2025-02-25 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02684-10g |

4-[(1r)-1-aminoethyl]benzamide |

173898-21-0 | 95% | 10g |

$1200 | 2023-09-07 | |

| Alichem | A019143535-5g |

(R)-4-(1-Aminoethyl)benzamide |

173898-21-0 | 95% | 5g |

1,999.00 USD | 2021-06-16 | |

| A2B Chem LLC | AA92169-250mg |

(R)-4-(1-Aminoethyl)benzamide |

173898-21-0 | 95% | 250mg |

$402.00 | 2024-04-20 | |

| A2B Chem LLC | AA92169-1g |

(R)-4-(1-Aminoethyl)benzamide |

173898-21-0 | 95% | 1g |

$978.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0991210-5g |

(R)-4-(1-aminoethyl)benzamide |

173898-21-0 | 95% | 5g |

$2000 | 2025-02-24 | |

| Ambeed | A321284-1g |

(R)-4-(1-Aminoethyl)benzamide |

173898-21-0 | 95+% | 1g |

$1076.0 | 2024-04-22 |

(R)-4-(1-Aminoethyl)benzamide 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

173898-21-0 ((R)-4-(1-Aminoethyl)benzamide) 関連製品

- 33695-58-8(4-Ethylbenzamide)

- 1118786-88-1(3-(2-Aminoethyl)benzamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173898-21-0)(R)-4-(1-Aminoethyl)benzamide

清らかである:99%

はかる:1g

価格 ($):968.0